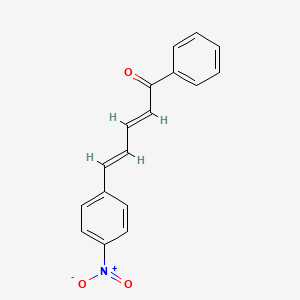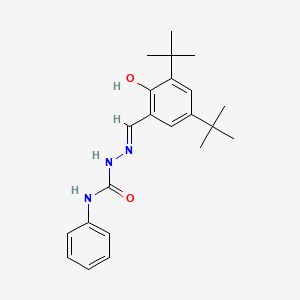![molecular formula C25H26ClN3O3 B10871133 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B10871133.png)
6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinoline core, which is substituted with a phenyl group, a chloro group, and a morpholinylcarbonyl-piperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst.
Introduction of the Piperidinyl and Morpholinylcarbonyl Groups: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with an appropriate leaving group on the quinoline core. The morpholinylcarbonyl group is typically introduced through acylation reactions using morpholine and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and morpholinylcarbonyl moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinoline core and the carbonyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chloro group on the quinoline ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the piperidinyl and morpholinylcarbonyl groups.
Reduction: Reduced quinoline derivatives and alcohols from the carbonyl group.
Substitution: Amino or thio-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its potential as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its quinoline core and functional groups make it suitable for applications in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperidinyl and morpholinylcarbonyl groups, resulting in different reactivity and biological activity.
3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one:
6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]quinolin-2(1H)-one: Lacks the phenyl group, altering its interaction with biological targets.
Uniqueness
The unique combination of functional groups in 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C25H26ClN3O3 |
|---|---|
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
6-chloro-3-[3-(morpholine-4-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H26ClN3O3/c26-19-8-9-21-20(15-19)22(17-5-2-1-3-6-17)23(24(30)27-21)29-10-4-7-18(16-29)25(31)28-11-13-32-14-12-28/h1-3,5-6,8-9,15,18H,4,7,10-14,16H2,(H,27,30) |
Clave InChI |
YXVMHMAUCDMCID-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamid e](/img/structure/B10871052.png)

![N-(2-aminoethyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10871064.png)
![ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate](/img/structure/B10871067.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10871072.png)

![2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10871091.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10871096.png)
![2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10871112.png)
![2-{2-[(4-tert-butylphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10871114.png)
![[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10871126.png)


![5-(furan-2-yl)-4-imino-3-[2-(morpholin-4-yl)ethyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10871147.png)
